4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C5H8N4S and a molecular weight of 156.21 g/mol This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory properties. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It has been suggested that similar compounds interact with their targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction may lead to changes in the target’s function, potentially resulting in the observed biological activities.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, immune response, and cellular stress response, among others .
Result of Action
Given the wide range of biological activities associated with similar compounds, the effects could potentially include altered cell growth and proliferation, modulation of immune response, and induction of cellular stress responses .
Biochemical Analysis
Biochemical Properties
4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals, which can influence enzyme activity . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, potentially altering their function and stability . Additionally, the amino group can participate in hydrogen bonding, further influencing its interactions with biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Furthermore, this compound can alter gene expression by interacting with transcription factors or modifying chromatin structure . Its impact on cellular metabolism includes changes in the activity of metabolic enzymes and shifts in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it has been shown to inhibit certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation . These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, toxic or adverse effects can occur. These may include oxidative stress, inflammation, or organ damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism is an important aspect of its overall biochemical profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific compartments or organelles, depending on its interactions with intracellular proteins . These interactions are crucial for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it may interact with DNA or transcription factors . Alternatively, it may accumulate in the mitochondria, influencing cellular respiration and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazole-thiol compound . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the triazole-thiol compound.
Scientific Research Applications
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a cyclopropyl group.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, offering different electronic properties.
3-Amino-5-mercapto-1,2,4-triazole: Lacks the cyclopropyl group, leading to different reactivity and applications.
Uniqueness
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-amino-3-cyclopropyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-9-4(3-1-2-3)7-8-5(9)10/h3H,1-2,6H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSPUADGNVTVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368182 | |
Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31821-73-5 | |
Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31821-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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